molecular formula C18H19N3O2S B14309677 N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide CAS No. 113367-87-6

N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B14309677
CAS No.: 113367-87-6
M. Wt: 341.4 g/mol
InChI Key: IXBWSJYTKJERAP-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide is an organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a benzamide group, and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an appropriate catalyst to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with benzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Common industrial techniques include batch and continuous flow synthesis, which allow for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring is particularly noteworthy for its role in various biological activities, setting it apart from other similar compounds.

Properties

CAS No.

113367-87-6

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C18H19N3O2S/c1-20(2)15-10-8-14(9-11-15)18-21(16(22)12-24-18)19-17(23)13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3,(H,19,23)

InChI Key

IXBWSJYTKJERAP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(C(=O)CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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